Physaminimin D NO Inhibitory Activity: Cross-Study Potency Ranking vs. Physaminimins A–F and G–O
Physaminimin D (compound 4 in Guan et al., 2014) demonstrated moderate NO inhibitory activity with an IC50 of 25.54 ± 4.49 μM in LPS-stimulated RAW264.7 macrophages [1]. In the same assay system from the identical research group, the most potent compound, Physaminimin B, exhibited an IC50 of 8.04 μM, while Physaminimin F showed the weakest activity at >50 μM [1]. In a subsequent study from the same laboratory, physaminimins G, H, and K exhibited IC50 values of 17.41 ± 1.04 μM, 36.33 ± 1.95 μM, and 21.48 ± 1.67 μM, respectively [2]. Physaminimin D occupies a mid-range potency position among 16 characterized physaminimin-series withanolides, with a 3.2-fold lower potency than Physaminimin B but 1.4-fold higher potency than Physaminimin H [1][2].
| Evidence Dimension | NO production inhibition (IC50) |
|---|---|
| Target Compound Data | 25.54 ± 4.49 μM |
| Comparator Or Baseline | Physaminimin B: 8.04 μM; Physaminimin G: 17.41 ± 1.04 μM; Physaminimin H: 36.33 ± 1.95 μM; Physaminimin F: >50 μM |
| Quantified Difference | 3.2-fold less potent than Physaminimin B; 1.4-fold more potent than Physaminimin H |
| Conditions | LPS-stimulated RAW264.7 murine macrophages; Griess reagent assay; 24 h incubation |
Why This Matters
Researchers evaluating anti-inflammatory mechanisms can select Physaminimin D as a moderate-activity control compound, enabling structure-activity relationship (SAR) studies across the physaminimin potency gradient without requiring ultra-potent or near-inactive comparators.
- [1] Guan YZ, Shan SM, Zhang W, Luo JG, Kong LY. Withanolides from Physalis minima and their inhibitory effects on nitric oxide production. Steroids. 2014;82:38-43. doi:10.1016/j.steroids.2014.01.004. PMID: 24480102. View Source
- [2] Xu XM, Guan YZ, Shan SM, Luo JG, Kong LY. Withaphysalin-type withanolides from Physalis minima. Phytochemistry Letters. 2016;15:1-6. doi:10.1016/j.phytol.2015.10.013. View Source
